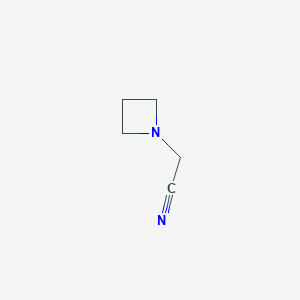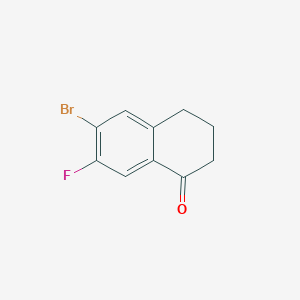
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine, also known as CTMP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in 2003 by a group of researchers at Pfizer. CTMP is a potent inhibitor of dopamine and norepinephrine transporters, making it a promising candidate for the treatment of various neurological disorders.
Applications De Recherche Scientifique
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives have been extensively studied for their therapeutic potential across various domains. A comprehensive patent review (2010-present) on piperazine derivatives reveals their application in a multitude of therapeutic areas, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory agents, and imaging agents. Modification of the piperazine nucleus significantly impacts the medicinal properties of resultant molecules, suggesting that slight alterations in substituents can tailor pharmacokinetic and pharmacodynamic profiles for various diseases. This review underscores the versatility of piperazine derivatives in drug discovery, highlighting their broad potential across different pharmacological activities (Rathi, Syed, Shin, & Patel, 2016).
Antimycobacterial Activity
Piperazine and its analogs have shown promising anti-mycobacterial properties. Research covering the past five decades has reported several potent molecules containing piperazine as a key subunit, exhibiting potential activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) elaborated in these studies provides valuable insights for medicinal chemists in designing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-(thiophen-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S2/c1-13-15(17)3-2-4-16(13)23(20,21)19-8-6-18(7-9-19)11-14-5-10-22-12-14/h2-5,10,12H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUSZXAQXWUQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2752060.png)

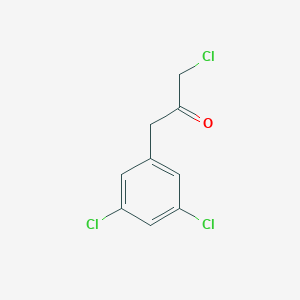
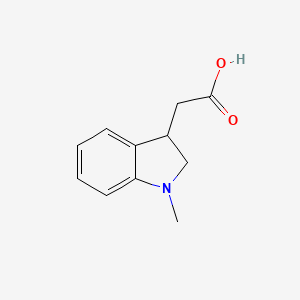
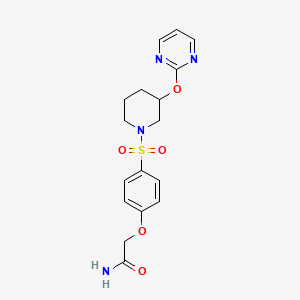
![(2Z)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2752070.png)

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide](/img/structure/B2752073.png)

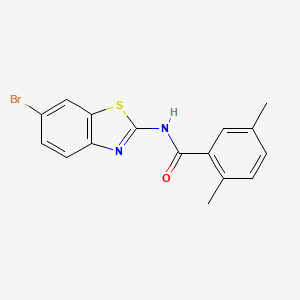
![[(6-Chloropyridazin-3-yl)sulfanyl]acetic acid](/img/structure/B2752078.png)
![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-3,5-dimethylisoxazole](/img/structure/B2752079.png)
